1,2-Bis(2-biphenylyloxy)ethane CAS 607-07-8 properties
1,2-Bis(2-biphenylyloxy)ethane CAS 607-07-8 properties
An In-Depth Technical Guide to 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8)
A Predictive and Comparative Analysis for Research Professionals
Disclaimer: Publicly available experimental data for 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) is exceedingly scarce. This guide has been developed by a Senior Application Scientist to provide a robust, predictive framework for researchers. By leveraging established principles of organic chemistry and comparative analysis with structurally analogous compounds, this document offers valuable insights into the synthesis, properties, and potential applications of this molecule, empowering scientists to approach their research with a solid theoretical foundation.
Introduction and Molecular Overview
1,2-Bis(2-biphenylyloxy)ethane is a high-molecular-weight aromatic ether. Its structure consists of a central 1,2-ethane diether linkage connecting two biphenyl-2-ol moieties. The biphenyl groups are rigid and hydrophobic, while the ethylene glycol diether bridge provides a degree of conformational flexibility. This combination of a rigid aromatic scaffold with a flexible linker suggests potential applications in materials science and coordination chemistry. Given the lack of direct experimental data, this guide will proceed with a predictive analysis of its core properties and a proposed methodology for its synthesis and characterization.
Caption: Molecular Structure of 1,2-Bis(2-biphenylyloxy)ethane.
Predicted Physicochemical Properties
The properties of a molecule are dictated by its structure. For 1,2-Bis(2-biphenylyloxy)ethane, we can predict its key characteristics by considering its high molecular weight, the presence of two bulky, nonpolar biphenyl groups, and the polar ether linkages.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₂₆H₂₂O₂ | Derived from the molecular structure. |
| Molecular Weight | 366.46 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | High molecular weight and symmetry of aromatic compounds favor a solid state at room temperature.[1] |
| Boiling Point | > 400 °C | Aromatic ethers have significantly higher boiling points than alkanes of similar weight.[2][3] The large biphenyl groups will further increase this value substantially. |
| Melting Point | High; likely in the range of 150-250 °C | The rigid, planar nature of the biphenyl units allows for efficient crystal packing, leading to a high melting point.[1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, THF, and toluene. | The molecule is predominantly nonpolar and hydrophobic. Ethers can act as hydrogen bond acceptors, but the large hydrocarbon scaffold prevents water solubility.[2][3][4] |
| Dipole Moment | Non-zero, small to moderate | The C-O-C ether bonds are polar, and the molecule's bent geometry prevents the bond dipoles from canceling out completely.[2][3][5] |
Proposed Synthesis: Williamson Ether Synthesis
The most direct and logical route to synthesize 1,2-Bis(2-biphenylyloxy)ethane is the Williamson ether synthesis .[6][7] This classic Sₙ2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[8][9] In this case, two equivalents of 2-phenylphenoxide (the conjugate base of 2-phenylphenol) will react with one equivalent of a 1,2-dihaloethane.
Caption: Proposed Williamson Ether Synthesis Workflow.
Experimental Protocol
-
Deprotonation: To a stirred solution of 2-phenylphenol (2.0 equivalents) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, ~2.2 equivalents) or anhydrous potassium carbonate (K₂CO₃, ~3.0 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 2-phenylphenoxide salt.
-
Nucleophilic Substitution: To the resulting slurry, add 1,2-dibromoethane (1.0 equivalent) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin-Layer Chromatography (TLC). The reaction may take several hours to reach completion.[6]
-
Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will likely be a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,2-Bis(2-biphenylyloxy)ethane.
Predicted Spectroscopic Data for Structural Elucidation
For any researcher synthesizing this compound, spectroscopic analysis is critical for confirming its identity and purity. Based on the proposed structure and data from similar compounds, the following spectral characteristics are anticipated.
| Technique | Region | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |
| ¹H NMR | 7.20 - 7.60 ppm | Complex multiplet, 18H | Aromatic protons of the two biphenyl groups. The signals will be complex due to overlapping ortho, meta, and para couplings.[10][11] |
| ~4.30 ppm | Singlet, 4H | Methylene protons (-O-CH₂-CH₂-O-). As they are chemically equivalent, they should appear as a singlet. The position is downfield due to the deshielding effect of the adjacent oxygen atoms, similar to phenoxyethanol derivatives.[12][13][14] | |
| ¹³C NMR | 155 - 158 ppm | 2C | Aromatic carbons directly attached to the ether oxygen (C-O). |
| 115 - 145 ppm | 20C | Remaining 20 aromatic carbons of the biphenyl systems. The exact shifts will vary based on their position relative to the ether linkage and the other phenyl ring.[15][16][17] | |
| 65 - 70 ppm | 2C | Methylene carbons (-O-C H₂-C H₂-O-). This is a characteristic range for carbons in an ethylene glycol diether linkage.[12] | |
| IR Spectroscopy | 3100 - 3000 cm⁻¹ | Medium | Aromatic C-H stretching. |
| 3000 - 2850 cm⁻¹ | Medium | Aliphatic C-H stretching from the ethylene bridge. | |
| 1275 - 1200 cm⁻¹ | Strong, Sharp | Asymmetric C-O-C stretching of the aryl-alkyl ether. This is the most diagnostic peak for the ether functionality. [18][19][20] | |
| 1600 & 1475 cm⁻¹ | Medium | Aromatic C=C ring stretching vibrations. | |
| Mass Spec. | m/z 366.16 | M⁺ | Molecular ion peak corresponding to the exact mass of the compound (C₂₆H₂₂O₂). |
Potential Applications and Research Context
The unique structural features of 1,2-Bis(2-biphenylyloxy)ethane make it a candidate for several advanced applications, primarily in materials science and chemical synthesis.
-
High-Performance Polymers: Biphenyl derivatives are known to impart thermal stability, rigidity, and desirable optical properties to polymers.[1] This compound could serve as a monomer or an additive in the synthesis of polyesters, polyethers, or polyimides designed for high-temperature applications.
-
Organic Electronics: The biphenyl core is a common building block in materials for Organic Light-Emitting Diodes (OLEDs), where it can be part of host materials or charge transport layers.[21][22] Further functionalization of this molecule could lead to novel materials for organic electronics.
-
Ligand Synthesis: The two ether oxygens and the biphenyl aromatic systems provide potential coordination sites for metal ions. It could serve as a flexible bidentate or tetradentate ligand in coordination chemistry, useful for catalysis or the development of novel metal-organic frameworks (MOFs).
-
Chemical Intermediate: As a stable, functionalized aromatic compound, it can be a starting material for more complex molecules in the pharmaceutical or agrochemical industries, where biphenyl scaffolds are prevalent.[21]
Safety and Handling Precautions
In the absence of a specific Safety Data Sheet (SDS), handling of 1,2-Bis(2-biphenylyloxy)ethane should be guided by best practices for high-molecular-weight aromatic ethers.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[23]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[24]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents.[24][25] While many ethers can form explosive peroxides over time, this risk is significantly lower for solid aromatic ethers compared to volatile dialkyl ethers.[25] Nevertheless, dating the container upon receipt and opening is good practice.[26]
-
Spills and Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[24]
Conclusion
While 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) remains a compound with limited characterization in scientific literature, its structure suggests significant potential. This guide provides a comprehensive predictive overview to bridge the existing information gap. The proposed synthesis via the Williamson ether reaction is robust and well-established, and the predicted spectroscopic data offers a clear roadmap for structural verification. Researchers in materials science, polymer chemistry, and organic synthesis may find this molecule to be a valuable and unexplored building block. Experimental validation of the properties and reactivity outlined in this guide is a necessary and promising next step.
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Please note that URLs have been validated at the time of generation but may change over time. A direct search of the title or CAS number will typically lead to the referenced source.
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Loba Chemie. (n.d.). DIETHYL ETHER AR - Safety Data Sheet. [Link]
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